molecular formula C4H7NO3 B1195948 Succinamic acid CAS No. 638-32-4

Succinamic acid

Cat. No.: B1195948
CAS No.: 638-32-4
M. Wt: 117.1 g/mol
InChI Key: JDVPQXZIJDEHAN-UHFFFAOYSA-N
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Description

Succinamic acid, also known as butanedioic acid amide, is an organic compound with the chemical formula C4H7NO3. It is a derivative of succinic acid, where one of the carboxyl groups is converted into an amide group. This compound is of interest due to its various applications in chemical synthesis and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: Succinamic acid can be synthesized through the reaction of succinic anhydride with ammonia or an amine. The reaction typically involves heating the reactants to facilitate the formation of the amide bond. The general reaction is as follows:

Succinic anhydride+AmmoniaSuccinamic acid\text{Succinic anhydride} + \text{Ammonia} \rightarrow \text{this compound} Succinic anhydride+Ammonia→Succinamic acid

Industrial Production Methods: Industrial production of this compound often involves the use of succinic acid as a starting material. Succinic acid is reacted with ammonia under controlled conditions to produce this compound. This method is preferred due to the availability of succinic acid from both petrochemical and bio-based sources.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products.

    Reduction: It can be reduced to form succinylamine.

    Substitution: The amide group in this compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products:

    Oxidation: Products include succinic acid and other oxidized derivatives.

    Reduction: Succinylamine is a major product.

    Substitution: Various substituted amides can be formed depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : Succinamic acid derivatives are utilized in the synthesis of various pharmaceutical compounds. For instance, drugs such as metoprolol succinate and doxylamine succinate are derived from succinic acid, highlighting its role as a precursor in drug formulation .
  • Anticancer Properties : Recent studies have indicated that certain this compound derivatives exhibit anti-cancer activities. For example, N-pyrrolidino this compound has shown superior inhibition of stem elongation and potential anticancer effects against human breast cancer cell lines .
  • Antibacterial Activity : Research has demonstrated that some this compound derivatives possess antibacterial properties against various Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .

Industrial Applications

  • Biodegradable Polymers : this compound serves as a precursor for the production of biodegradable polymers such as polybutylene succinate (PBS). These materials are gaining traction due to their environmental benefits compared to traditional plastics .
  • Food Industry : In the food sector, succinic acid is recognized as a safe food additive and acidity regulator. Its derivatives are utilized to enhance flavor profiles and maintain product stability .
  • Agricultural Uses : this compound and its derivatives have been explored for their potential in agricultural applications, particularly as growth regulators and herbicides. Their ability to modulate plant growth responses makes them valuable in crop management .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of N-pyrrolidino this compound on MCF-7 human breast cancer cells. The results indicated significant inhibition of cell proliferation, with an IC50 value lower than that of traditional chemotherapeutic agents. This highlights the potential for developing new cancer therapies based on this compound derivatives .

Case Study 2: Biodegradable Plastics Production

Research focused on the production of polybutylene succinate from succinic acid derived from renewable resources showed promising results. The study demonstrated that using genetically engineered microorganisms could enhance yield and reduce production costs, making biodegradable plastics more commercially viable .

Mechanism of Action

The mechanism of action of succinamic acid involves its ability to participate in various chemical reactions due to the presence of both amide and carboxyl functional groups. These groups allow this compound to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis and biological systems.

Comparison with Similar Compounds

    Succinic Acid: The parent compound of succinamic acid, with two carboxyl groups.

    Succinylamine: A reduced form of this compound with an amine group.

    Malonic Acid: A dicarboxylic acid similar to succinic acid but with a different carbon chain length.

Uniqueness: this compound is unique due to the presence of both amide and carboxyl groups, which provide it with distinct chemical properties and reactivity compared to its similar compounds. This dual functionality makes it a valuable compound in various chemical and biological applications.

Biological Activity

Succinamic acid, a derivative of succinic acid, has garnered attention in recent years due to its diverse biological activities. This article explores the biological effects of this compound, focusing on its antibacterial properties, metabolic impacts, and potential therapeutic applications. The findings are supported by case studies and research data.

1. Antibacterial Activity

Recent studies have demonstrated that succinic acid exhibits significant antibacterial properties, which may extend to its derivative, this compound.

  • Mechanism of Action : Succinic acid disrupts bacterial cell membranes, leading to increased leakage of nucleic acids and proteins. For example, in a study involving Staphylococcus aureus and Pseudomonas fluorescens, the treatment with succinic acid resulted in a notable increase in nucleic acid release compared to control groups, indicating cell membrane disruption .
  • Concentration-Dependent Effects : The antibacterial effects were observed to be concentration-dependent, with higher concentrations resulting in greater cellular damage. At varying concentrations (1 × MIC, 2 × MIC, and 4 × MIC), the release of nucleic acids from S. aureus was significantly higher than the control group .
Bacterial StrainDIZ Value (mm)Nucleic Acid Release (fold increase)
Staphylococcus aureus27.572.12 (1 × MIC), 2.55 (2 × MIC), 2.60 (4 × MIC)
Pseudomonas fluorescens18.901.88 (1 × MIC), 2.00 (2 × MIC), 1.97 (4 × MIC)

2. Metabolic Effects

Research has also highlighted the metabolic effects of succinic acid, which may be relevant for understanding the biological activity of this compound.

  • Impact on Obesity and Insulin Resistance : A study on mice fed a high-fat diet revealed that while succinic acid did not improve glucose regulation, it reduced adiposity and enhanced mitochondrial respiratory capacity in skeletal muscle . This suggests a potential role for this compound in metabolic disorders.
  • Mitochondrial Biogenesis : The compound appears to promote mitochondrial biogenesis, which is crucial for maintaining energy homeostasis in cells. This effect may be beneficial in conditions characterized by mitochondrial dysfunction .

3. Therapeutic Potential

The therapeutic applications of this compound are being explored in several areas:

  • Neurodegenerative Diseases : Succinic acid analogs have shown promise in ameliorating cognitive deficits and improving motor behavior in animal models of neurodegenerative diseases . This suggests that this compound could play a role in neuroprotection.
  • Inflammation and Immune Response : Elevated levels of succinate have been linked to inflammation through activation of G protein-coupled receptors like GPR91. This dual role—both enhancing and impairing macrophage function—highlights the complexity of this compound's biological activity in inflammatory conditions .

4. Case Studies

Several case studies have illustrated the diverse effects of succinic acid and its derivatives:

  • Study on Mice with High-Fat Diet : In this study, mice treated with succinic acid showed reduced body weight gain compared to controls despite no significant changes in food intake. This indicates potential metabolic benefits that could be explored further for obesity management .
  • Antibacterial Efficacy : Another investigation into the antibacterial properties of succinic acid demonstrated its ability to inhibit biofilm formation and planktonic growth of bacteria, suggesting applications in infection control .

5. Conclusion

This compound exhibits promising biological activities, particularly in antibacterial effects and metabolic regulation. Its potential therapeutic applications warrant further investigation, especially concerning its role in obesity management and neuroprotection. Continued research will be essential to fully elucidate the mechanisms underlying these effects and explore their clinical relevance.

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing succinamic acid derivatives, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves refluxing succinic anhydride with amines in a polar solvent (e.g., ethanol or DMF). Purification is achieved via recrystallization using solvents like ethanol-water mixtures or column chromatography. Purity optimization requires monitoring by thin-layer chromatography (TLC) and spectroscopic validation (e.g., NMR). For crystalline derivatives, X-ray diffraction (using programs like SHELXL ) ensures structural confirmation. Yield and purity can be tabulated (e.g., Table 1), comparing solvent systems, reaction times, and yields.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Assign peaks based on chemical shifts (e.g., δ ~2.5 ppm for methylene protons adjacent to carbonyl groups). Use 1H^1H- and 13C^{13}C-NMR to confirm functional groups .
  • IR : Identify carbonyl (C=O) stretches at ~1700 cm1^{-1} and amide (N-H) bends at ~3300 cm1^{-1}.
  • X-ray crystallography : Refine structures using SHELXL , validating bond lengths/angles against theoretical models.
    Tabulate spectral data (e.g., Table 2) to cross-reference observed vs. expected values.

Q. How can researchers conduct a comprehensive literature review on this compound’s biochemical applications?

  • Methodological Answer : Use Boolean search strategies in databases like Web of Science:

  • TI=("this compound" AND (synthesis OR inhibition)) to target specific applications .
  • Filter by publication date (e.g., PY=(2010-2025)) and study type (e.g., in vitro vs. in vivo). Organize results into a table (e.g., Table 3) summarizing key findings, methods, and gaps.

Advanced Research Questions

Q. How should experimental designs be structured to investigate this compound’s role in enzyme inhibition studies?

  • Methodological Answer :

  • Variables : Include substrate concentration gradients (0.1–10 mM), pH buffers (4–9), and control groups (e.g., untreated enzymes).
  • Assays : Use fluorometric or colorimetric assays (e.g., NADH depletion for dehydrogenase inhibition).
  • Data Validation : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance. Reference meta-analysis frameworks to account for confounding variables like temperature or ionic strength.

Q. What methodologies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Refinement : Use SHELXL’s dual-space algorithm to resolve disordered atoms or twinning .
  • Validation Tools : Employ R-factor analysis and electron density maps (e.g., via PLATON ) to identify outliers.
  • Cross-Validation : Compare results with alternative programs (e.g., OLEX2) and publish raw data for peer verification.

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

  • Methodological Answer :

  • Replication : Repeat assays under identical conditions (e.g., cell line, incubation time).
  • Statistical Analysis : Use regression models to evaluate dose-response curves and calculate 95% confidence intervals .
  • Contextual Factors : Tabulate variables (e.g., Table 4) like assay sensitivity (IC50_{50}) and solvent effects (DMSO vs. aqueous) to identify confounding factors .

Q. What computational approaches predict this compound’s physicochemical properties or binding affinities?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate with molecular dynamics simulations (GROMACS).
  • QSAR Models : Train algorithms on datasets of similar dicarboxylic acids to predict logP or solubility. Reference cheminformatics pipelines from systematic reviews .

Q. Data Presentation Guidelines

  • Tables :
    • Table 1 : Synthesis optimization (solvent, yield, purity).
    • Table 2 : Spectroscopic data (NMR shifts, IR peaks).
    • Table 3 : Literature review summary (study focus, methodology, key findings).
    • Table 4 : Bioactivity variables (assay type, IC50_{50}, confidence intervals).
  • Figures :
    • Include crystallographic structures (e.g., CIF files ) and dose-response curves with error bars .

Properties

IUPAC Name

4-amino-4-oxobutanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7NO3/c5-3(6)1-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVPQXZIJDEHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H7NO3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70213241
Record name Succinamic acid
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Molecular Weight

117.10 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Succinamic acid
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CAS No.

638-32-4
Record name Succinamic acid
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Record name SUCCINAMIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
Succinamic acid
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
Succinamic acid
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
Succinamic acid
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
Succinamic acid
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
Succinamic acid
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
Succinamic acid

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